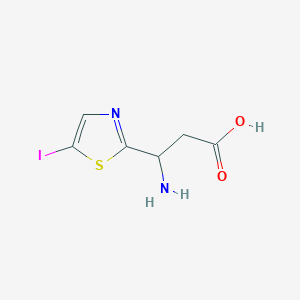

3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid

Description

3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid is a thiazole-containing α-amino acid derivative characterized by a propanoic acid backbone, an amino group at the β-position, and a 5-iodo-substituted thiazole ring. This molecule is of interest in medicinal chemistry due to the thiazole ring’s prevalence in bioactive compounds, such as enzyme inhibitors and antimicrobial agents .

Properties

Molecular Formula |

C6H7IN2O2S |

|---|---|

Molecular Weight |

298.10 g/mol |

IUPAC Name |

3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid |

InChI |

InChI=1S/C6H7IN2O2S/c7-4-2-9-6(12-4)3(8)1-5(10)11/h2-3H,1,8H2,(H,10,11) |

InChI Key |

AARDCGSAOXODLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=N1)C(CC(=O)O)N)I |

Origin of Product |

United States |

Preparation Methods

Formation of the Thiazole Ring

The 1,3-thiazole core is typically synthesized via cyclization reactions involving precursors such as α-haloketones and thiourea or thioamides. A common route includes:

- Reacting a suitable α-haloketone with thiourea under reflux conditions in polar solvents (e.g., ethanol or acetonitrile) to yield the thiazole ring system.

- The reaction proceeds through nucleophilic attack by sulfur and subsequent cyclization to form the heterocycle.

Attachment of the Amino Acid Side Chain

The amino acid side chain is introduced by:

- Alkylation or substitution reactions where the thiazole intermediate bearing the iodine substituent is reacted with an appropriate amino acid precursor or protected amino acid derivative.

- Chiral induction methods or use of chiral starting materials ensure the formation of the (3S)-enantiomer.

- Protection and deprotection steps may be necessary to manage the amino and carboxyl functional groups during synthesis.

Representative Synthetic Route Summary

| Stage | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Thiazole ring synthesis | α-Haloketone + Thiourea, reflux in ethanol | Formation of 1,3-thiazole core |

| Iodination | Iodine monochloride (ICl) in acetonitrile, 0-25°C | Selective iodination at 5-position of thiazole |

| Amino acid side chain introduction | Reaction with chiral amino acid derivative, base catalysis, solvent: DMF or DMSO | Formation of 3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid with stereocontrol |

Research Findings and Optimization Notes

- Stereochemistry Control: The chiral center at the 3-position is crucial for biological activity. Synthesis often employs chiral auxiliaries or enantiomerically pure starting materials to ensure high enantiomeric excess of the (3S)-isomer.

- Reaction Yields: Multi-step synthesis typically yields moderate to good overall yields (40–70%), depending on purification efficiency and reaction optimization.

- Solvent and Temperature: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are preferred for substitution steps, while iodination requires mild temperatures to avoid side reactions.

- Purification: Chromatographic methods (HPLC, flash chromatography) are employed to separate stereoisomers and purify the final product.

Comparative Table of Preparation Methods

| Method Aspect | Description | Advantages | Challenges |

|---|---|---|---|

| Thiazole formation | Cyclization of α-haloketones with thiourea | Straightforward, well-established | Requires careful control of conditions |

| Iodination | Electrophilic substitution with ICl or I₂ | Regioselective, efficient | Over-iodination risk, sensitive to temperature |

| Amino acid side chain attachment | Alkylation/substitution with chiral amino acid precursors | Enables stereochemical control | Multi-step, requires protection/deprotection steps |

| Overall synthesis | Multi-step organic synthesis | Produces target compound with desired stereochemistry | Moderate yield, purification complexity |

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions:

Example Reaction:

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acid catalysis (H₂SO₄) | Methanol/Ethanol | Methyl/ethyl ester derivatives | Not reported |

| DCC/DMAP | Tertiary alcohols | Bulky ester analogs | Not reported |

Applications : Ester derivatives are intermediates for prodrug design or polymer synthesis.

Amidation and Peptide Bond Formation

The amino group participates in amide coupling reactions, enabling peptide synthesis:

Example Reaction:

| Conditions | Reagents | Product |

|---|---|---|

| Schlenk techniques | Acyl chlorides, EDCI/HOBt | Amides or peptide conjugates |

| Solid-phase synthesis | Fmoc-protected amino acids | Peptide-thiazole hybrids |

Key Insight : The iodine atom remains inert during amidation, preserving the thiazole ring’s electronic properties .

Suzuki-Miyaura Cross-Coupling

The 5-iodo substituent on the thiazole enables palladium-catalyzed cross-coupling:

Example Reaction:

| Conditions | Catalyst | Aryl Boronic Acid |

|---|---|---|

| 90°C, DME/H₂O | Pd(PPh₃)₄ | Phenyl, pyridyl derivatives |

| Microwave-assisted synthesis | Pd(OAc)₂/XPhos | Heteroaromatic partners |

Application : Generates biaryl-thiazole derivatives for kinase inhibition studies .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic scaffolds:

Example Reaction (Thiazolidinone Formation):

| Conditions | Reagents | Product |

|---|---|---|

| Reflux in CS₂ | K₂CO₃ | 5-membered thiazolidinone rings |

| Acidic conditions | Aldehydes/ketones | Spirocyclic compounds |

Mechanistic Note : Cyclization exploits the proximity of the amino and carboxylic acid groups.

Nucleophilic Substitution

The iodine atom undergoes substitution with nucleophiles:

Example Reaction:

| Conditions | Nucleophiles | Product |

|---|---|---|

| DMF, 80°C | Thiols, amines | 5-Substituted thiazole analogs |

| CuI catalysis | Alkynes | Sonogashira-coupled derivatives |

Limitation : Steric hindrance from the thiazole ring may reduce reaction rates.

Oxidation and Reduction

-

Oxidation : The thiazole sulfur can oxidize to sulfoxide/sulfone states using H₂O₂ or mCPBA .

-

Reduction : The nitro group (if present in analogs) reduces to amines via catalytic hydrogenation .

Multi-Component Reactions (MCRs)

Participates in MCRs to form complex heterocycles:

Example :

| Conditions | Components | Product |

|---|---|---|

| EtOH, reflux | Aldehyde, thiourea | Pyrimidine scaffolds |

| Microwave irradiation | Enones, thiourea | Thiazolo-pyridines |

Biological Activity-Linked Reactions

Scientific Research Applications

3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used in biochemical assays to study enzyme activity or protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodo group and the thiazole ring can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on the Thiazole Ring

The 5-iodo substituent distinguishes this compound from analogs like 3-(1,3-thiazol-2-yl)propanoic acid (), which lacks both the amino group and the iodine atom. The iodine’s large atomic radius and electron-withdrawing nature may enhance halogen bonding in target binding compared to smaller substituents (e.g., H, CH₃, Cl). For example:

- 3-((5-Acetyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid () substitutes the iodine with an acetyl group, reducing electronegativity but introducing ketone functionality for hydrogen bonding.

Amino Group and Backbone Modifications

The β-amino group in the target compound enables zwitterionic behavior in physiological conditions, improving solubility compared to non-amino analogs like 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acids (), which feature a carbamoyl linker and coumarin moiety. The latter’s extended aromatic system may increase membrane permeability but reduce aqueous solubility .

Data Table: Key Structural and Functional Comparisons

Biological Activity

3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid, also known by its CAS number 1841222-21-6, is a compound that has gained attention for its potential biological activities. This article explores its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 298.10 g/mol. The compound contains an iodine atom and a thiazole ring, which are significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1841222-21-6 |

| Molecular Formula | C₆H₇IN₂O₂S |

| Molecular Weight | 298.10 g/mol |

| IUPAC Name | (3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid |

Biological Activity

Research into the biological activity of this compound has shown promising results in various areas:

Antimicrobial Activity

Studies indicate that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest potential applications in treating bacterial infections.

Enzyme Inhibition

Research has highlighted the compound's ability to inhibit specific enzymes. In particular, studies have shown that thiazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE by similar compounds has been documented with IC50 values in the low micromolar range, indicating strong inhibitory effects.

Case Studies

- Antimicrobial Efficacy : A study published in PMC demonstrated that thiazole derivatives had varying degrees of antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the thiazole structure could enhance antimicrobial potency.

- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of thiazole-based compounds. It was found that certain derivatives could protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activity.

The biological mechanisms through which this compound exerts its effects likely involve:

- Interaction with Enzyme Active Sites : The presence of iodine and the thiazole moiety may facilitate binding to enzyme active sites, leading to inhibition.

- Modulation of Signaling Pathways : Similar compounds have been shown to influence cellular signaling pathways involved in inflammation and apoptosis.

Q & A

Q. What are the standard synthetic routes for 3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid?

The compound is synthesized via multi-step reactions involving thiazole ring formation and subsequent functionalization. A common approach involves:

- Thiazole core synthesis : Reacting thiourea derivatives with halogenated diketones (e.g., 3-chloropentane-2,4-dione) under reflux conditions in acetone, followed by acid workup and recrystallization (e.g., methanol) to isolate intermediates .

- Iodination : Introducing iodine at the 5-position of the thiazole ring using iodine sources (e.g., N-iodosuccinimide) in polar solvents like DMF .

- Amino acid coupling : The propanoic acid moiety is introduced via nucleophilic substitution or condensation reactions, often requiring pH adjustment (e.g., acetic acid to pH 5) for precipitation .

Q. Which spectroscopic techniques are critical for structural characterization?

- 1H/13C NMR : Confirm regiochemistry of the thiazole ring and substituent positions (e.g., iodine at C5, amino group at C3). Coupling constants in 1H NMR help distinguish between isomers .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acids, N-H stretches for amines) .

- Mass spectrometry (MS) : Validates molecular weight, with ESI-MS often showing [M+H]+ or [M−H]− ions. High-resolution MS is essential for distinguishing isotopic patterns (e.g., iodine’s signature) .

Q. How are purification methods optimized for this compound?

- Recrystallization : Methanol or propanol is used to remove unreacted starting materials or byproducts (e.g., excess iodine salts) .

- Column chromatography : Silica gel with gradients of ethyl acetate/hexane separates intermediates, especially when synthesizing derivatives (e.g., acryloyl-substituted analogs) .

- Acid-base extraction : The carboxylic acid group allows pH-dependent solubility; acidification precipitates the product from aqueous solutions .

Q. What are common impurities encountered during synthesis?

- Byproducts from incomplete iodination : Partial substitution at non-target positions (e.g., C4 instead of C5) .

- Oxidation products : Thiazole rings may oxidize under harsh conditions, forming sulfoxides or sulfones, detectable via NMR or MS .

- Dimerization : Propanoic acid intermediates may form dimers via ester linkages, resolvable via hydrolysis under basic conditions .

Q. How is the compound’s stability assessed under experimental conditions?

- Thermal stability : TGA/DSC analysis determines decomposition temperatures, critical for reflux-based syntheses .

- pH stability : Incubate the compound in buffers (pH 3–9) and monitor degradation via HPLC. The carboxylic acid group may hydrolyze in strongly basic conditions .

- Light sensitivity : Iodine-substituted thiazoles are prone to photodegradation; store in amber vials and avoid prolonged UV exposure .

Advanced Research Questions

Q. How can synthetic yields be optimized for iodinated thiazole derivatives?

- Catalyst screening : Pd/Cu catalysts improve regioselectivity in halogenation reactions, reducing byproducts .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance iodine incorporation compared to THF or dichloromethane .

- Temperature control : Lower temperatures (0–25°C) minimize side reactions during sensitive steps (e.g., acryloyl group addition) .

Q. What strategies resolve contradictions in reported bioactivity data?

- Standardized assays : Discrepancies in antimicrobial activity (e.g., MIC values) often arise from variations in bacterial strains or culture media. Use CLSI guidelines for reproducibility .

- Purity validation : Contradictory results may stem from undetected impurities (e.g., residual solvents). Re-test compounds after rigorous purification (HPLC >95%) .

- Structural analogs : Compare activity trends across derivatives (e.g., 5-iodo vs. 5-bromo thiazoles) to identify structure-activity relationships (SAR) .

Q. How are computational methods applied to design derivatives with enhanced activity?

- Docking studies : Model interactions with target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to prioritize substituents improving binding affinity .

- QSAR modeling : Correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity to guide synthetic priorities .

- Retrosynthetic planning : Tools like Pistachio or Reaxys predict feasible routes for novel derivatives (e.g., pyrazole-thiazole hybrids) .

Q. What methodologies confirm regioselectivity in thiazole ring functionalization?

- NOE NMR : Nuclear Overhauser effects distinguish between C4 and C5 substitution patterns in crowded spectra .

- X-ray crystallography : Definitive proof of regiochemistry, especially for ambiguous cases (e.g., iodine vs. bromine at C5) .

- Isotopic labeling : Use ¹³C-labeled starting materials to track carbon positions during ring formation .

Q. How are bioassay protocols tailored for this compound’s unique properties?

- Solubility optimization : Use DMSO-water mixtures (≤1% DMSO) to dissolve the hydrophobic thiazole core without cytotoxicity .

- Metabolic stability testing : Incubate with liver microsomes to assess susceptibility to cytochrome P450 oxidation, critical for in vivo studies .

- Synergistic studies : Combine with known antibiotics (e.g., isoniazid) to evaluate additive or antagonistic effects against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.